Piperazine, 1-benzyl-4-(4-pyridyl)-
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Overview
Description
Piperazine, 1-benzyl-4-(4-pyridyl)-: is an organic compound with the molecular formula C16H19N3. It consists of a piperazine ring substituted with a benzyl group at one nitrogen atom and a pyridyl group at the other nitrogen atom. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form piperazine derivatives.
Reaction of piperazine with benzyl chloride: This method involves the reaction of piperazine with benzyl chloride, followed by fractionation to obtain the desired product.
Industrial Production Methods: Industrial production methods for piperazine derivatives often involve large-scale synthesis using similar reaction conditions as mentioned above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry:
Biology:
- Employed in the study of biological pathways and interactions due to its structural similarity to biologically active molecules .
Medicine:
- Investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds .
Industry:
Mechanism of Action
The mechanism of action of piperazine, 1-benzyl-4-(4-pyridyl)- involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Benzyl-4-(2-pyridyl)piperazine: Similar structure but with the pyridyl group at the 2-position.
1-(4-Pyridyl)piperazine: Lacks the benzyl group, making it less hydrophobic.
Uniqueness:
Properties
CAS No. |
63980-43-8 |
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Molecular Formula |
C16H19N3 |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
1-benzyl-4-pyridin-4-ylpiperazine |
InChI |
InChI=1S/C16H19N3/c1-2-4-15(5-3-1)14-18-10-12-19(13-11-18)16-6-8-17-9-7-16/h1-9H,10-14H2 |
InChI Key |
GSKPQNFOPJYZEC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
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